molecular formula C17H23N3O4S B2564957 Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate CAS No. 2034432-97-6

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate

Cat. No.: B2564957
CAS No.: 2034432-97-6
M. Wt: 365.45
InChI Key: JGXRAVHELPENNS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an isonicotinoyl group, and a tetrahydrothiophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the tetrahydrothiophenyl ether: This step involves the reaction of tetrahydrothiophene with an appropriate alkylating agent under basic conditions to form the tetrahydrothiophenyl ether.

    Isonicotinoylation: The tetrahydrothiophenyl ether is then reacted with isonicotinoyl chloride in the presence of a base to form the isonicotinoyl derivative.

    Piperazine coupling: The isonicotinoyl derivative is coupled with ethyl piperazine-1-carboxylate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophenyl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The isonicotinoyl group can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or infectious diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Pharmaceutical Research: It can serve as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-(phenylthio)isonicotinoyl)piperazine-1-carboxylate
  • Ethyl 4-(2-(methylthio)isonicotinoyl)piperazine-1-carboxylate
  • Ethyl 4-(2-(benzylthio)isonicotinoyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazine-1-carboxylate is unique due to the presence of the tetrahydrothiophenyl ether moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs with improved efficacy and selectivity.

Properties

IUPAC Name

ethyl 4-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-2-23-17(22)20-8-6-19(7-9-20)16(21)13-3-5-18-15(11-13)24-14-4-10-25-12-14/h3,5,11,14H,2,4,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXRAVHELPENNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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